molecular formula C8H5BrN2S B13445260 4-Bromo-2-(thiophen-2-YL)pyrimidine

4-Bromo-2-(thiophen-2-YL)pyrimidine

Cat. No.: B13445260
M. Wt: 241.11 g/mol
InChI Key: ZDGMMQKVHXSRIB-UHFFFAOYSA-N
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Description

4-Bromo-2-(thiophen-2-YL)pyrimidine is a heterocyclic compound that features a bromine atom at the 4th position and a thiophene ring at the 2nd position of a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(thiophen-2-YL)pyrimidine typically involves the bromination of 2-(thiophen-2-YL)pyrimidine. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM) under reflux conditions . The reaction proceeds with high selectivity, yielding the desired brominated product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(thiophen-2-YL)pyrimidine is primarily related to its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-(thiophen-2-YL)pyrimidine is unique due to the presence of both a bromine atom and a thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry and material science .

Properties

IUPAC Name

4-bromo-2-thiophen-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGMMQKVHXSRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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